molecular formula C12H16ClN3O3 B2569573 (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride CAS No. 1158401-25-2

(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride

Cat. No.: B2569573
CAS No.: 1158401-25-2
M. Wt: 285.73
InChI Key: PQMIQBUNCKYFDL-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H16ClN3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amino derivatives, and other functionalized compounds that retain the core structure of (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone
  • (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone acetate
  • (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone sulfate

Uniqueness

(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications compared to its analogs.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3-nitrophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10H,4-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMIQBUNCKYFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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